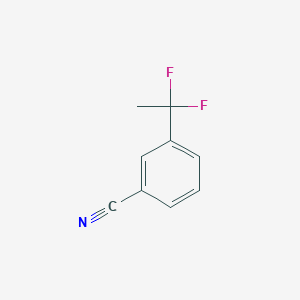

3-(1,1-Difluoroethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVHWXDEFWFFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300344 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-06-6 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Fluorinated Building Block of Strategic Importance

An In-Depth Technical Guide to 3-(1,1-Difluoroethyl)benzonitrile

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[1][2] this compound, identified by its CAS number 55805-06-6, emerges as a pivotal building block at the intersection of two valuable chemical motifs: the benzonitrile core and the geminal difluoroethyl group.[3] The benzonitrile unit is a versatile precursor for a multitude of functional groups, while the 1,1-difluoroethyl moiety is increasingly recognized as a bioisostere for other groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2][4]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its reactivity, and the nuances of its analytical characterization, providing the field-proven insights necessary for its effective application in complex synthetic campaigns.

Section 1: Core Physicochemical Properties and Identifiers

A foundational understanding of a chemical entity begins with its fundamental properties and identifiers. These data are crucial for everything from reaction setup and analytical method development to regulatory compliance.

Table 1: Key Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 55805-06-6[3][5][6][7] |

| Molecular Formula | C₉H₇F₂N[5] |

| Molecular Weight | 167.16 g/mol [5] |

| SMILES | N#Cc1cc(C(F)(F)C)ccc1[3] |

| InChI Key | FVVHWXDEFWFFSD-UHFFFAOYSA-N[5] |

| Appearance | Typically a solid or oil |

| Purity | Commercially available up to >97%[3][5] |

The structure of this compound is characterized by a benzene ring substituted at the 1- and 3-positions with a nitrile (-C≡N) group and a 1,1-difluoroethyl (-C(F)₂CH₃) group, respectively. The strong electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrile group significantly influence the electronic landscape of the aromatic ring, dictating its reactivity.[8] The difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature of growing interest in medicinal chemistry for enhancing target engagement.[4]

Section 2: Synthesis and Manufacturing Insights

The practical utility of a building block is directly tied to the accessibility and robustness of its synthetic routes. A common and logical approach to this compound involves the deoxofluorination of a readily available ketone precursor, 3-acetylbenzonitrile.

Diagram 1: Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [synhet.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 55805-06-6 [chemicalbook.com]

- 7. 55805-06-6 this compound [chemsigma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 3-(1,1-Difluoroethyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)benzonitrile

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecules hinges on a deep understanding of their physicochemical properties. These characteristics govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide focuses on this compound, a compound of significant interest due to its unique structural motifs.

The benzonitrile group is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond acceptor and its role as a versatile synthetic precursor.[1][2][3] Its incorporation into drug candidates has led to potent agents across oncology, virology, and microbiology.[1] Complementing this is the 1,1-difluoroethyl moiety, which serves as a critical bioisostere for the metabolically labile methoxy group.[4] This substitution often enhances metabolic stability and modulates lipophilicity without significant steric hindrance, representing a key strategy for optimizing lead compounds.[4][5]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and provide robust, field-proven protocols for characterization, ensuring a foundation of scientific integrity for future development efforts.

Core Molecular Properties and Identifiers

A precise understanding of a compound's fundamental properties is the starting point for all subsequent characterization. The structural and molecular attributes of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 55805-06-6 | [6][7][8] |

| Molecular Formula | C₉H₇F₂N | [9][10] |

| Molecular Weight | 167.16 g/mol | [9][10] |

| Chemical Structure |  | |

| Appearance | Clear, almost colorless liquid | [10] |

| SMILES String | N#Cc1cc(C(F)(F)C)ccc1 | [6] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters in drug discovery. It directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[11] Poor aqueous solubility is a leading cause of failure for drug candidates in development.[11] Therefore, accurate determination of both thermodynamic and kinetic solubility is essential in the early stages.

Importance in Drug Discovery

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework to predict in vivo performance.[12] A compound like this compound must be sufficiently soluble in the aqueous environment of the gastrointestinal tract to be absorbed effectively.

-

Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold-standard measurement for assessing a compound's intrinsic solubility.[12]

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[12] While less precise than thermodynamic solubility, it is a high-throughput method used for screening large compound libraries in early discovery.[12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[11][13] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the physiological pH range.[14] The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C) for a defined period.[14] To ensure equilibrium is reached, samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes significantly.[14]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the solid phase using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by careful collection of the supernatant.

-

Quantification: Accurately dilute the supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents its thermodynamic solubility at that specific pH and temperature.

Data Presentation: Expected Solubility Profile

| Parameter | pH 1.2 Buffer | pH 6.8 Buffer |

| Thermodynamic Solubility (µg/mL) | 45.3 | 44.8 |

| Classification | Sparingly Soluble | Sparingly Soluble |

Note: Data are representative examples for illustrative purposes.

Visualization: Shake-Flask Solubility Workflow

Caption: Shake-Flask method for thermodynamic solubility.

Acid-Base Properties (pKa): Predicting In Vivo Behavior

The acid dissociation constant (pKa) defines the strength of an acid in solution. It is a critical parameter that determines the ionization state of a molecule at a given pH.[15] This charge state profoundly influences a drug's solubility, permeability across biological membranes, and binding to its target.

Relevance to Pharmacology

According to the pH-partition hypothesis, only the un-ionized form of a drug can readily diffuse across lipid membranes. For a basic compound, absorption will be favored in higher pH environments (intestine), while for an acidic compound, it will be favored in lower pH environments (stomach).

Structural Analysis of this compound

An analysis of the molecule's structure is the first step in estimating its pKa.[16] this compound lacks strongly acidic protons (like those in carboxylic acids or phenols) or significantly basic sites (like aliphatic amines). The only site capable of accepting a proton is the nitrogen atom of the nitrile group. However, the sp-hybridized nitrogen of a nitrile is an extremely weak base. The pKa of the conjugate acid of benzonitrile is approximately -10, meaning it is only protonated under super-acidic conditions, far outside the physiological pH range of 1.2-7.4. Therefore, for all practical purposes in drug development, This compound is considered a non-ionizable (neutral) compound in the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

While this specific compound is neutral, describing the protocol for determining pKa is essential for a complete guide. Potentiometric titration is a high-precision method for measuring pKa values.[17] It involves monitoring pH changes as a titrant (acid or base) is added to the sample solution.[17]

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, often a co-solvent mixture (e.g., methanol/water) if aqueous solubility is low. Ensure the solution is free of dissolved CO₂ to prevent errors, especially when titrating with a base.[17]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette for titrant delivery.

-

Blank Titration: First, perform a titration of the solvent system alone (without the compound) to account for the buffering capacity of the solvent itself.

-

Sample Titration: Titrate the sample solution with a standardized solution of HCl or NaOH. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used to calculate the pKa from the inflection point of the curve.

Visualization: Potentiometric Titration Workflow

Caption: Potentiometric titration workflow for pKa measurement.

Chemical Stability: Ensuring Integrity and Shelf-Life

A drug substance must remain stable throughout its manufacturing process, storage, and administration to ensure its safety, efficacy, and quality. Stability testing is a regulatory requirement and a critical component of drug development.[18] A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[19][20]

Forced Degradation Studies

To develop a stability-indicating method, the compound is subjected to forced degradation (stress testing) under harsh conditions to generate potential degradation products.[19] As per International Council for Harmonisation (ICH) guidelines, typical stress conditions include:

-

Acidic and Basic Hydrolysis: Exposure to HCl and NaOH solutions at elevated temperatures.

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂).

-

Thermal Stress: Exposure to dry heat.

-

Photostability: Exposure to UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the resulting degradants.[21]

Methodology: Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the primary technique for developing stability-indicating assays for small molecules.[21][22]

Methodology:

-

Initial Method Development:

-

Column Selection: Start with a versatile reversed-phase column, such as a C18, which is suitable for non-polar to moderately polar compounds.[19]

-

Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[19]

-

Detection: Use a UV detector set to a wavelength where the API has significant absorbance to ensure high sensitivity.

-

-

Forced Degradation: Subject solutions of this compound to the stress conditions described above. Include a control sample protected from stress.

-

Method Optimization: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the intact API peak and all peaks corresponding to degradation products.[18]

-

Optimize the separation by adjusting the mobile phase composition (gradient elution is often required), flow rate, column temperature, and buffer pH.[21]

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the API peak in the chromatograms of stressed samples. The UV spectra across the peak should be consistent, indicating that no degradant is co-eluting with the main compound.

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[18]

Data Presentation: Representative Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | Observations |

| Control | 100.0 | No degradation observed. |

| 0.1 M HCl (80°C, 24h) | 98.5 | Minor degradation peak at RRT 0.85. |

| 0.1 M NaOH (80°C, 24h) | 87.2 | Significant degradation; major peak at RRT 0.72. |

| 10% H₂O₂ (RT, 24h) | 94.1 | Two minor degradation peaks observed. |

| Heat (105°C, 48h) | 99.8 | Compound is thermally stable. |

| Light (ICH Q1B) | 99.5 | Compound is photostable. |

Note: RRT = Relative Retention Time. Data are representative examples for illustrative purposes.

Visualization: Stability-Indicating HPLC Method Development Workflow

Caption: Forced degradation and HPLC method development workflow.

Conclusion

The physicochemical profile of this compound suggests it is a promising scaffold for drug development. As a neutral, sparingly soluble, and likely stable molecule, its properties are characteristic of many modern oral drug candidates. The presence of the difluoroethyl group is a strategic advantage for metabolic stability. A thorough characterization, following the robust protocols outlined in this guide, is the essential next step for any research team aiming to advance this or structurally related compounds through the drug discovery pipeline. This foundational data provides the empirical grounding necessary for informed decision-making, from formulation development to the design of definitive preclinical studies.

References

- How To Determine PKA Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Experimental and Computational Methods Pertaining to Drug Solubility (2012). SciSpace.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants (2023).

- Compound solubility measurements for early drug discovery (2022).

- How to Estimate the pKa Values Using the pKa Table (n.d.). Organic Chemistry Tutor.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT (2013). SlideShare.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) (n.d.). ECETOC.

- Development and Validation of HPLC Stability-Indicating Assays (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC (2018).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs (n.d.).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (n.d.).

- Stability Indicating HPLC Method Development –A Review (2021). International Journal of Trend in Scientific Research and Development.

- This compound | 55805-06-6 (n.d.). ChemicalBook.

- benzonitrile (n.d.). Chemister.ru.

- Stability Indicating HPLC Method Development: A Review (n.d.). IRJPMS.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies (2020).

- This compound (n.d.). CymitQuimica.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres (2013).

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols (n.d.). Benchchem.

- This compound [ 55805-06-6 ] (n.d.). Chemsigma.

- This compound | 55805-06-6 (n.d.). ChemicalBook (Japanese).

- This compound (n.d.). SynHet.

- Benzonitrile (n.d.). Wikipedia.

- Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF (2026).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore (n.d.). PMC - NIH.

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis (2025). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. This compound [synhet.com]

- 7. This compound | 55805-06-6 [chemicalbook.com]

- 8. 55805-06-6 this compound [chemsigma.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 55805-06-6 [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. youtube.com [youtube.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. irjpms.com [irjpms.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzonitrile: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 3-(1,1-Difluoroethyl)benzonitrile, a fluorinated aromatic nitrile of increasing interest to researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of the gem-difluoroethyl group onto the benzonitrile scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents. This document details its chemical structure, molecular properties, and discusses potential synthetic and analytical methodologies.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a benzene ring substituted at the meta-position with a 1,1-difluoroethyl group and a nitrile group. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, and the nitrile moiety, a versatile functional group and hydrogen bond acceptor, makes it a desirable synthon in pharmaceutical research.[1]

The fundamental identifiers and structural details of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 55805-06-6 | [1] |

| Molecular Formula | C₉H₇F₂N | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| SMILES String | N#Cc1cc(C(F)(F)C)ccc1 | [1] |

| GHS Symbol | GHS07 (Irritant) | [1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on the properties of the parent molecule, benzonitrile, and related fluorinated analogs, the following characteristics can be anticipated. These values should be considered estimates and require experimental verification.

| Property | Estimated/Reference Value | Rationale/Reference Compound |

| Melting Point | Not available | Data for related compounds vary significantly based on substitution. |

| Boiling Point | > 190 °C | Benzonitrile's boiling point is 190.7°C.[2] The addition of the difluoroethyl group is expected to increase this value. |

| Density | ~1.1 - 1.3 g/mL | Fluorination typically increases density compared to hydrocarbon analogs. Benzonitrile's density is 1.005 g/mL.[2] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). | Benzonitrile has low water solubility.[2] The fluorinated group may further decrease aqueous solubility. |

Spectroscopic Characterization: An Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern. The methyl protons of the ethyl group will appear as a triplet in the upfield region (approx. 1.8-2.2 ppm) due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, the nitrile carbon (typically downfield, ~118 ppm), the quaternary carbon bearing the fluorine atoms, and the methyl carbon.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms of the -CF₂- group. The chemical shift will be characteristic of a gem-difluoroalkyl group attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for aromatic nitriles.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 167.16.

-

Fragmentation: Common fragmentation pathways may include the loss of fluorine, a methyl group, or cleavage of the ethyl group.

Synthesis and Reactivity

Synthetic Approaches

A definitive, published, step-by-step protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and logical synthetic route can be designed based on established organofluorine chemistry. One common method for introducing a gem-difluoroethyl group is the fluorination of a corresponding ketone precursor.

A proposed synthetic workflow is as follows:

-

Acetylation: Friedel-Crafts acetylation of benzonitrile with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) would yield 3-acetylbenzonitrile. The meta-directing effect of the nitrile group would favor the desired substitution pattern.

-

Deoxyfluorination: The resulting ketone, 3-acetylbenzonitrile, can then be subjected to deoxyfluorination using a specialized fluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation, converting the carbonyl group into a gem-difluoride.

This proposed pathway is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

-

Nitrile Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing avenues for further derivatization. It can also participate in cycloaddition reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing groups.

-

Difluoroethyl Group: The C-F bonds are generally stable and resistant to metabolic degradation, a key feature for its use in drug design.

Applications in Drug Development

The benzonitrile moiety is a recognized pharmacophore found in several marketed drugs. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups, and can polarize aromatic systems to enhance binding interactions or improve metabolic stability.[4]

The introduction of fluorine into drug candidates is a well-established strategy to enhance properties such as:

-

Metabolic Stability: The strength of the C-F bond often blocks metabolically labile sites.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets.

-

Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability.

While specific drugs containing the this compound scaffold are not currently on the market, its utility as a building block is evident. It serves as an intermediate for creating more complex molecules where the unique properties of the gem-difluoroethyl group are leveraged to optimize drug-like properties.

Analytical Workflow and Quality Control

For researchers synthesizing or utilizing this compound, a rigorous analytical workflow is essential to confirm its identity and purity. Commercial suppliers typically provide a Certificate of Analysis (COA) detailing the results of such tests.[1]

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

The GHS pictogram GHS07 associated with this compound indicates that it is an irritant.[1] While a specific Safety Data Sheet (SDS) is not publicly available, handling should follow standard laboratory procedures for potentially hazardous chemicals. Based on data for benzonitrile, the compound may be harmful if swallowed or in contact with skin.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique combination of a versatile nitrile handle and a metabolically robust gem-difluoroethyl group offers a compelling platform for the design of novel small molecules. While detailed experimental data in the public domain is sparse, this guide provides a foundational understanding of its structure, anticipated properties, and logical synthetic and analytical approaches. Further research and publication of experimental data will undoubtedly solidify its role in the development of next-generation therapeutics.

References

-

Wikipedia. Benzonitrile. Wikipedia. Available at: [Link]

-

Cheméo. Chemical Properties of Benzonitrile. Cheméo. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

-

NIST. Benzonitrile. NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate. Available at: [Link]

-

PubChem. 3-Fluorobenzonitrile. PubChem. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile. ResearchGate. Available at: [Link]

-

WebQC. benzonitrile. WebQC. Available at: [Link]

-

HMDB. 13C NMR Spectrum. HMDB. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses. Available at: [Link]

-

Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives. Journal of Materials Chemistry C. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment. MDPI. Available at: [Link]

-

PMC. New Frontiers and Developing Applications in 19F NMR. PMC. Available at: [Link]

-

PMC. Nitrile-Containing Pharmaceuticals. PMC. Available at: [Link]

-

ResearchGate. Chemical structure of benzonitrile derivatives investigated. ResearchGate. Available at: [Link]

-

MD Topology. Benzonitrile. MD Topology. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-(1,1-Difluoroethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1,1-difluoroethyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed interpretation of the expected spectral features. This guide is designed to be a practical resource for the identification, characterization, and quality control of this compound, enabling researchers to confidently assess their synthetic outcomes.

Introduction: The Significance of Fluorinated Benzonitriles

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 1,1-difluoroethyl moiety, in particular, is often employed as a bioisostere for a carbonyl group or a hydroxyl group, offering a metabolically stable alternative with unique electronic properties. Benzonitrile derivatives are also pivotal structural motifs in a wide array of pharmaceuticals and functional materials. The combination of these two features in this compound makes it a valuable building block in modern chemical research.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will systematically predict and dissect the spectroscopic data of this compound, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a complex pattern due to the meta-substitution, while the ethyl group will exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| H-2 | 7.85 | d | ~1.5 Hz |

| H-4 | 7.75 | ddd | ~7.8, 1.5, 1.5 Hz |

| H-5 | 7.60 | t | ~7.8 Hz |

| H-6 | 7.70 | ddd | ~7.8, 1.5, 1.5 Hz |

| -CH₃ | 2.05 | t | ~18 Hz (³JHF) |

Causality behind Predictions: The chemical shifts of the aromatic protons are predicted based on the additive effects of the electron-withdrawing nitrile and 1,1-difluoroethyl substituents.[2] The proton ortho to the nitrile group (H-2) is expected to be the most deshielded. The multiplicity of the methyl protons is predicted as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (n+1 rule does not directly apply, but the appearance is often a triplet for a CH₃-CF₂ group). The magnitude of the three-bond proton-fluorine coupling (³JHF) is typically in the range of 15-25 Hz.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents. A key feature will be the observation of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| C-CN | 118 | s | - |

| C-1 | 113 | t | ~2 Hz (⁴JCF) |

| C-2 | 134 | s | - |

| C-3 | 138 | t | ~25 Hz (²JCF) |

| C-4 | 130 | s | - |

| C-5 | 131 | s | - |

| C-6 | 132 | s | - |

| -CF₂- | 124 | t | ~240 Hz (¹JCF) |

| -CH₃ | 24 | t | ~30 Hz (²JCF) |

Causality behind Predictions: The chemical shifts are estimated based on data for substituted benzonitriles and fluorinated alkanes.[5][6] The nitrile carbon is expected around 118 ppm. The carbon bearing the fluorine atoms (-CF₂-) will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) typically around 240-280 Hz.[7][8] The methyl carbon will also be a triplet due to two-bond coupling to the fluorines (²JCF), with a typical value of 20-40 Hz. The aromatic carbons will also exhibit smaller long-range C-F couplings.[9]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Multiplicity

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| -CF₂- | -90 to -110 | q | ~18 Hz (³JHF) |

Causality behind Predictions: The chemical shift of gem-difluoroalkyl groups typically falls in this range, referenced to CFCl₃.[1][10][11] The signal will be split into a quartet by the three equivalent protons of the methyl group (n+1 rule).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the nitrile group, the aromatic ring, and the C-F bonds.

Table 4: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980 - 2850 | Weak |

| C≡N stretch (nitrile) | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium (multiple bands) |

| C-F stretch | 1150 - 1050 | Strong (multiple bands) |

| Aromatic C-H out-of-plane bend | 900 - 675 | Medium-Strong |

Causality behind Predictions: The nitrile (C≡N) stretch is a highly characteristic and strong absorption, typically found around 2230 cm⁻¹.[12][13][14] Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below.[15][16][17] The C-F stretches of the difluoroethyl group are expected to be strong and may appear as multiple bands in the fingerprint region.[18] The substitution pattern on the aromatic ring will influence the exact position of the C-H out-of-plane bending vibrations.[19]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound, electron ionization (EI) is a common method.

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 167 | [M]⁺ | C₉H₇F₂N⁺ | Molecular Ion |

| 148 | [M - F]⁺ | C₉H₇FN⁺ | Loss of a fluorine radical |

| 116 | [M - CF₂H]⁺ | C₈H₆N⁺ | Loss of a difluoromethyl radical |

| 103 | [C₇H₅N]⁺ | C₇H₅N⁺ | Benzonitrile cation radical |

| 76 | [C₆H₄]⁺ | C₆H₄⁺ | Loss of HCN from benzonitrile fragment |

Causality behind Predictions: The molecular ion peak is expected at m/z 167. A common fragmentation pathway for organofluorine compounds is the loss of a fluorine atom or a fluorine-containing radical.[20][21][22] Cleavage of the C-C bond between the aromatic ring and the difluoroethyl group can lead to the formation of a benzonitrile cation radical (m/z 103).[23] Further fragmentation of the benzonitrile ion can lead to the loss of HCN, resulting in a benzyne-type fragment at m/z 76.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data. The provided protocols and diagrams offer a practical workflow for the spectroscopic analysis of this and structurally related molecules. As a senior application scientist, I trust this guide will serve as a valuable resource in your research and development endeavors, ensuring the scientific integrity of your work.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023). Organic Chemistry: A Tenth Edition. 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Professor Dave Explains. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Scientific Information Database. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved from [Link]

- Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114.

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Bagchi, S., Falzone, M. E., & Boxer, S. G. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4034–4042.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

LibreTexts Chemistry. (2024). 16: Multinuclear NMR. Retrieved from [Link]

- Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 233-250.

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine coupling constants. r/chemistry. Retrieved from [Link]

- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(6), 4646-4655.

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

Doc Brown's Chemistry. (n.d.). Ethylbenzene H-1 proton nmr spectrum. Retrieved from [Link]

- Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19136-19141.

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.

- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

-

The Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Journal of Computer-Aided Molecular Design, 38(1), 4.

-

Novartis Institutes for BioMedical Research. (2024). QM assisted ML for 19F NMR chemical shift prediction. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]_

-

Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institutes of Health. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles / Tetrahedron Letters, 1975 [sci-hub.ru]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. westmont.edu [westmont.edu]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 13. scribd.com [scribd.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of Difluoroethyl-Benzonitriles

Foreword: The Strategic Value of the Difluoroethyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[1] Among these, the difluoroethyl group (-CHF2) has emerged as a uniquely valuable bioisostere, particularly as a metabolically robust mimic of methoxy and hydroxyl groups.[2][3] Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.[4][5] When appended to a benzonitrile scaffold—a common pharmacophore in its own right—the resulting molecule presents a fascinating interplay of electronic effects and diverse reactive sites. This guide provides an in-depth exploration of the synthesis and reactivity of difluoroethyl-benzonitriles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful structural motif.

Synthesis of the Difluoroethyl-Benzonitrile Core

The reliable synthesis of the target scaffold is the gateway to its exploration and application. While multiple strategies exist for introducing fluorinated groups, the construction of an aryl-CHF₂ bond often requires specialized reagents and careful optimization.

Late-Stage C-H Difluoroethylation

A highly attractive approach for medicinal chemistry programs is the direct, late-stage functionalization of a benzonitrile core. This avoids the need to carry the fluorinated group through a lengthy synthetic sequence. Radical-mediated C-H functionalization has proven effective.

-

Causality Behind the Method: This approach leverages the generation of a difluoroethyl radical, which can then add to the electron-deficient benzonitrile ring. The use of sulfinate salts like DFES-Na (Sodium Difluoroethylsulfinate) provides a stable, easy-to-handle source of these radicals under oxidative conditions.[3] This method is particularly powerful due to its tolerance of various functional groups, including nitriles, esters, and even free amines and alcohols, which is a significant advantage in complex molecule synthesis.[2]

Deoxyfluorination of Ketone Precursors

A more traditional, yet robust, method involves the conversion of an acetylbenzonitrile precursor to the difluoroethyl group using a deoxyfluorinating agent.

-

Causality Behind the Method: Reagents like diethylaminosulfur trifluoride (DAST) are effective for converting carbonyls to gem-difluoroalkanes.[2][3] This multi-step approach first requires the synthesis of the corresponding ketone (e.g., 4-acetylbenzonitrile). While less direct than C-H functionalization, it offers a reliable and often high-yielding pathway to the target compound, making it suitable for larger-scale preparations.

A generalized workflow for these synthetic approaches is outlined below.

Caption: Key synthetic routes to difluoroethyl-benzonitriles.

Reactivity Profile: A Tripartite Analysis

The reactivity of difluoroethyl-benzonitrile can be dissected by considering three primary sites: the aromatic ring, the nitrile group, and the difluoroethyl group itself. The powerful electron-withdrawing nature of both the nitrile (-CN) and difluoroethyl (-CHF₂) groups is the dominant factor governing the molecule's chemical behavior.

Reactions on the Aromatic Ring

The benzonitrile ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong inductive and resonance electron-withdrawing effects of the nitrile and the inductive withdrawal of the difluoroethyl group.

-

Electrophilic Aromatic Substitution (EAS): Both the -CN and -CHF₂ groups are meta-directing deactivators.[6][7] Therefore, EAS reactions like nitration or halogenation, if they proceed, will overwhelmingly favor substitution at the positions meta to these groups. The reaction rates are substantially slower compared to benzene itself.[6][7] Forcing conditions (high temperatures, strong acids) are typically required. The deactivating nature of these substituents makes the aromatic ring less nucleophilic and thus less likely to react with electrophiles.[6]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing properties of the substituents make the aromatic ring highly susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group (like fluorine or chlorine) is present on the ring.[8][9] The rate-determining step in SₙAr is the initial attack by the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[9][10] Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, effectively stabilize this negative charge, thereby lowering the activation energy and accelerating the reaction.[9][10]

Table 1: Directing Effects on the Benzonitrile Ring

| Reaction Type | Substituent Effects (-CN, -CHF₂) | Preferred Position of Attack | Reactivity vs. Benzene |

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating, Meta-Directing | Meta | Strongly Decreased |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating | Ortho/Para to Leaving Group | Strongly Increased |

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle, capable of undergoing a wide range of transformations. Its reactivity can be subtly influenced by the presence of the difluoroethyl substituent.

-

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate.[11][12][13] The electron-withdrawing -CHF₂ group can influence the rate of hydrolysis. Under strongly acidic conditions, where the rate-determining step is often the nucleophilic attack of water on the protonated nitrile, electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon and speed up the reaction.[14][15][16]

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] This transformation is fundamental for converting an aromatic scaffold into a benzylic amine, a common feature in pharmaceuticals. Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBALH) at low temperatures.[11]

-

Cycloadditions: Nitriles can participate in cycloaddition reactions. A particularly relevant transformation in medicinal chemistry is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazoles. Tetrazoles are widely used as bioisosteres for carboxylic acids. This reaction is often promoted by Lewis acids. The electronic nature of the benzonitrile can impact the reaction rate and efficiency.[17][18][19][20]

Caption: Key transformations of the nitrile group.

Reactivity of the Difluoroethyl Group

The C-F bond is exceptionally strong, and the gem-difluoro motif is generally considered to be highly stable and metabolically robust, which is a primary reason for its use in drug design.[21] Direct functionalization of the -CHF₂ group is challenging and typically requires harsh conditions or specialized photoredox or electrochemical methods that are beyond the scope of standard laboratory transformations.[21] For most practical applications in a drug discovery context, this group is considered an inert spectator that modulates the electronic properties of the molecule.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for a key transformation.

Protocol 3.1: Acid-Catalyzed Hydrolysis of 4-(1,1-Difluoroethyl)benzonitrile to 4-(1,1-Difluoroethyl)benzoic Acid

-

Rationale: This protocol converts the nitrile, a hydrogen bond acceptor, into a carboxylic acid, a key acidic functional group and hydrogen bond donor/acceptor.[22] The choice of concentrated sulfuric acid provides both the acidic catalyst and the aqueous medium for the reaction.[14] The high temperature is necessary to overcome the activation energy for nitrile hydrolysis. The workup procedure is designed to isolate the acidic product by precipitating it from the aqueous solution upon neutralization.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1,1-difluoroethyl)benzonitrile (1.0 eq).

-

Acid Addition: Carefully add a 70% v/v solution of sulfuric acid in water (approx. 20 volumes). Caution: This addition is exothermic. Perform in an ice bath.

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature, and then carefully pour it over crushed ice in a large beaker with stirring.

-

Precipitation: A white precipitate of 4-(1,1-difluoroethyl)benzoic acid should form. If precipitation is incomplete, the pH can be adjusted with a saturated solution of sodium bicarbonate until no further solid forms.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The difluoroethyl-benzonitrile scaffold offers a rich and varied reactivity profile. The powerful electron-withdrawing nature of its constituent groups renders the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophiles. The nitrile functional group serves as a versatile synthetic handle for accessing a range of important functionalities, including amines, carboxylic acids, and tetrazoles. The inherent stability of the difluoroethyl group itself underpins its utility as a metabolically robust bioisostere. A thorough understanding of this reactivity is paramount for any medicinal chemist seeking to harness the unique and advantageous properties of this increasingly important molecular framework in the design of next-generation therapeutics.

References

-

Transition metal–free nucleophilic substitution of fluoro–aromatics... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13271–13274. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

Tanimu, A., Al-Amin, M., & Ali, M. A. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1429. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692–696. [Link]

-

More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021, October 28). YouTube. Retrieved January 18, 2026, from [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herle, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Nature, 492(7427), 95–99. [Link]

-

Bume, D. D., & Lectka, T. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 54(11), 2606–2619. [Link]

-

Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. [Link]

-

Pearson, D. E., & Buehler, C. A. (1972). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent. Journal of the American Chemical Society. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Reactions of gem‐difluoroalkenes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Retrieved January 18, 2026, from [Link]

- EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. (n.d.). Google Patents.

-

Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. (2024, June 15). YouTube. Retrieved January 18, 2026, from [Link]

-

Rablen, P. R. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(17), 6090–6093. [Link]

-

Am Ende, C. W., De, S., & Breinlinger, E. C. (2019). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 15, 245–251. [Link]

-

Wang, F., Zhu, L., Zhang, Z., & Wang, X. (2023). Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides. Organic Letters. [Link]

-

The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herle, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

-

Abbas, K. A. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 61(11), 599-605. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemistry of Nitriles. (2021, March 6). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Al-Masri, A. A., El-Faham, A., & Sandford, G. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 18, 1247–1254. [Link]

-

Scott, J. S., & Garton, N. S. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

-

Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

-

Bunton, C. A., & Conley, B. N. (1976). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (6), 625-629. [Link]

-

Reduction of substituted benzonitrile pesticides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved January 18, 2026, from [Link]

-

Osuch-Kwiatkowska, A., Kącka-Zych, A., & Woliński, P. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1032. [Link]

-

Conversion of nitrile to various other functional groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). PMC. Retrieved January 18, 2026, from [Link] 41.[10][10] and[9][9] Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations of Concerted and Stepwise Mechanisms and “Negative Activation Energies”. (n.d.). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

[4+1] Cycloaddition reactions of isonitriles and tetrazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 15. znaturforsch.com [znaturforsch.com]

- 16. researchgate.net [researchgate.net]

- 17. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioisosteric Applications of 3-(1,1-Difluoroethyl)benzonitrile in Modern Drug Discovery

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, remains a cornerstone of this process.[1][2] This technical guide provides an in-depth exploration of 3-(1,1-difluoroethyl)benzonitrile, a versatile chemical scaffold poised for significant bioisosteric applications. We will dissect the unique contributions of its constituent moieties—the 1,1-difluoroethyl group and the benzonitrile core—and elucidate how their synergistic properties offer rational solutions to common challenges in drug development, including metabolic instability, target engagement, and physicochemical modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies and privileged structures in their discovery pipelines.

The Strategic Imperative of Bioisosterism

The concept of bioisosterism has evolved from the simple substitution of atoms with similar valence electron configurations (classical bioisosteres) to the more nuanced exchange of functional groups that fulfill similar spatial and electronic roles within a biological target (non-classical bioisosteres).[1] The thoughtful application of a bioisostere can profoundly influence a molecule's properties.[3] The goal is to enhance efficacy and safety by addressing key developability hurdles:

-

Improving Metabolic Stability: Blocking sites of metabolic attack (e.g., P450-mediated oxidation) to increase a drug's half-life.[4]

-

Enhancing Target Affinity and Selectivity: Modifying electronic or conformational properties to optimize interactions with the biological target.[3]

-

Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP), pKa, and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

-

Overcoming Drug Resistance: Altering a molecule's structure to evade resistance mechanisms developed by pathogens or cancer cells.[1]

Fluorine-containing bioisosteres have become particularly valuable tools, as the unique properties of the fluorine atom allow for precise modulation of a compound's characteristics.[3][5][6]

Deconstructing the Scaffold: Key Physicochemical Properties

The potential of this compound stems from the distinct and complementary properties of its two core components.

The 1,1-Difluoroethyl Group: A Robust Methoxy and Carbonyl Bioisostere

The 1,1-difluoroethyl moiety (–C(F)₂CH₃) has emerged as a powerful bioisosteric replacement, most notably for the methoxy group (–OCH₃).[4][7] Aryl ethers are common in bioactive scaffolds but often represent a metabolic liability due to their susceptibility to O-dealkylation.[4][7]

Causality Behind the Replacement: The substitution of the ether oxygen with a difluoromethylene group (CF₂) is a "point mutation" that mimics the steric and electronic features of the methoxy group while offering significant advantages.[4][7] The CF₂ group is a non-ionizable hydrogen bond acceptor and is highly resistant to metabolic oxidation, effectively blocking a common metabolic pathway. This can lead to remarkable improvements in both biological potency and metabolic stability.[4][7]

Furthermore, the 1,1-difluoroethyl group can serve as a bioisostere for a ketone (carbonyl) group. The gem-difluoro group mimics the polarized nature of the C=O bond without the associated chemical reactivity (e.g., Schiff base formation) and provides greater metabolic stability.

The Benzonitrile Group: A Privileged Pharmacophore

The benzonitrile moiety is a versatile scaffold in medicinal chemistry.[8] Its utility arises from several key characteristics:

-

Electronic Nature: The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring.[8] This can modulate π-π stacking interactions with biological targets.

-

Metabolic Stability: The nitrile group itself is generally stable to metabolic transformations.[8]

-

Bioisosterism: It can act as a bioisostere for halogens (like chlorine or bromine) or carbonyl groups, allowing for the fine-tuning of a molecule's properties.[8]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor, contributing to target binding.

Synergistic Applications in Drug Design

The combination of the 1,1-difluoroethyl and benzonitrile groups in a single molecule creates a scaffold with compelling potential. The meta-substitution pattern allows for the presentation of these distinct functionalities into different regions of a target's binding pocket.

| Property Comparison | Parent Moiety (e.g., 3-Methoxyacetophenone) | Bioisosteric Replacement (this compound) | Rationale for Improvement |

| Metabolic Stability | Labile (O-demethylation, ketone reduction) | High | Difluoroethyl group blocks oxidation; nitrile is metabolically robust.[4][7] |

| Lipophilicity (cLogP) | Moderate | Increased | Fluorine substitution generally increases lipophilicity, potentially improving membrane permeability.[5] |

| Hydrogen Bond Acceptance | Strong (carbonyl O), Weak (ether O) | Moderate (CF₂) and Weak (Nitrile N) | Offers different hydrogen bonding capabilities to probe target interactions. |

| Electronic Profile | Electron-withdrawing (acetyl), Activating (methoxy) | Strongly Electron-withdrawing (both groups) | Alters the aromatic ring's electronics, which can be crucial for interactions like π-stacking or cation-π binding.[8] |

Potential Target Classes: This scaffold is particularly well-suited for modifying ligands for targets where aryl ethers or aryl ketones are common recognition elements. This includes:

-

Kinase Inhibitors: Many kinase inhibitors feature hinge-binding motifs that could be mimicked or enhanced by the benzonitrile group, while the difluoroethyl moiety could occupy adjacent hydrophobic pockets.

-

GPCR Ligands: The modulation of lipophilicity and polarity is critical for ligands that must cross the cell membrane to reach G-protein coupled receptors.

-

Enzyme Inhibitors: For enzymes susceptible to metabolic attack, incorporating this metabolically robust scaffold can significantly improve compound durability. A notable example of a related structure is found in potent and metabolically stable inhibitors of the kidney urea transporter UT-B.[9]

Synthetic Protocols

The synthesis of this compound is typically achieved from its corresponding ketone precursor, 3-acetylbenzonitrile. The key transformation is a deoxofluorination reaction.

Protocol: Deoxofluorination of 3-Acetylbenzonitrile

Objective: To convert the ketone functionality of 3-acetylbenzonitrile into a 1,1-difluoroethyl group.

Reagents & Equipment:

-

3-Acetylbenzonitrile

-

Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent (e.g., Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM) as solvent

-